Technical Whitepaper: Cyclobutane Malonyl Peroxide
Technical Whitepaper: Cyclobutane Malonyl Peroxide
Synthesis, Reactivity, and Applications in Metal-Free Oxidation
Executive Summary
Cyclobutane Malonyl Peroxide (CMP) [CAS: 34867-87-3] represents a specialized class of cyclic diacyl peroxides that has emerged as a critical reagent for metal-free syn-dihydroxylation of alkenes. Historically, the installation of vicinal diols—a pharmacophore ubiquitous in bioactive molecules—relied on toxic transition metals (e.g., Osmium tetroxide, Potassium permanganate). CMP offers a green, scalable, and stereoselective alternative, operating via a distinct ionic mechanism that avoids heavy metal contamination in pharmaceutical intermediates.
This guide details the synthesis, mechanistic pathways, and safety protocols for CMP, designed for researchers optimizing drug development workflows.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 6,7-Dioxaspiro[3.4]octane-5,8-dione |
| Common Name | Cyclobutane Malonyl Peroxide (CMP) |
| CAS Number | 34867-87-3 |
| Molecular Formula | C₆H₆O₄ |
| Molecular Weight | 142.11 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc; decomposes in water/alcohols |
| Active Oxygen | ~11.2% (Theoretical) |
| Storage | < -20°C (Dessicated); Shock-sensitive when dry |
Synthesis Protocol
Objective: Preparation of CMP from Cyclobutane-1,1-dicarboxylic acid. Scale: Laboratory (10–50 mmol).
3.1. Reagents & Equipment[1][2][3]
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Precursor: Cyclobutane-1,1-dicarboxylic acid (1.0 equiv).
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Oxidant: Hydrogen Peroxide (50% w/w aq. solution) (5.0 equiv).
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Catalyst: Methanesulfonic acid (MsOH) (3.0 equiv).
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Solvent: Dichloromethane (DCM).
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Apparatus: 100 mL round-bottom flask, ice/water bath, magnetic stirrer, separating funnel.
3.2. Step-by-Step Methodology
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Preparation: Charge the round-bottom flask with Cyclobutane-1,1-dicarboxylic acid (e.g., 1.44 g, 10 mmol).
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Catalyst Addition: Add Methanesulfonic acid (1.95 mL, 30 mmol) directly to the solid acid.
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Peroxidation (Exothermic): Cool the mixture to 0°C. Dropwise add 50% H₂O₂ (0.6 mL, ~10 mmol initial charge) with vigorous stirring. Caution: Reaction is exothermic.[1]
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Digestion: Allow the slurry to warm to room temperature (20–25°C) and stir for 2 hours. The solid should dissolve, forming a biphasic mixture.
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Extraction: Dilute with DCM (20 mL) and transfer to a separating funnel. Wash the organic layer with saturated NaHCO₃ (2 x 10 mL) to remove excess acid, followed by brine (10 mL).
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Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo at < 25°C (Do not heat).
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Purification: Recrystallize from cold DCM/Hexanes if necessary, though the crude is often sufficiently pure (>95% NMR).
3.3. Quality Control (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 2.60–2.75 (m, 4H, cyclobutane-CH₂), 1.90–2.10 (m, 2H, cyclobutane-CH₂).
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¹³C NMR (100 MHz, CDCl₃): δ 168.5 (C=O), 55.2 (Spiro-C), 30.1 (CH₂), 15.4 (CH₂).
Mechanistic Pathways
CMP exhibits dual reactivity: Ionic (dihydroxylation) and Radical (polymerization/decomposition). Understanding this dichotomy is vital for controlling side reactions.
4.1. Pathway A: Syn-Dihydroxylation (Ionic)
In the presence of water, CMP acts as an electrophilic oxygen donor. The reaction proceeds via a "Woodward-type" cationic intermediate, ensuring syn-stereoselectivity.
Figure 1: Mechanism of metal-free syn-dihydroxylation mediated by CMP. The reaction requires stoichiometric water to hydrolyze the cationic intermediate.
4.2. Pathway B: Thermal Decomposition (Radical)
At elevated temperatures (>60°C) or under UV irradiation, CMP undergoes O–O bond homolysis followed by rapid decarboxylation. This pathway is exploited in polymer chemistry (e.g., initiating polymerization of N-vinylformamide).
Figure 2: Radical decomposition pathway of CMP. Note the rapid release of CO₂, making this an effective driving force for irreversible radical generation.
Applications in Drug Development[4][5][6]
5.1. Metal-Free Syn-Dihydroxylation
The primary utility of CMP in pharma is the replacement of Osmium Tetroxide (OsO₄).
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Advantages:
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Toxicity: Eliminates ppb-level heavy metal impurities in API (Active Pharmaceutical Ingredients).
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Selectivity: High syn-selectivity (>19:1 dr) for 1,2-disubstituted alkenes.[4]
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Workup: Byproducts are water-soluble dicarboxylic acids, easily removed by basic wash.
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Protocol: Alkene (1.0 equiv) + CMP (1.2 equiv) in water/organic solvent mixture at 40°C.
5.2. Polymerization Initiator
CMP is used to synthesize biocompatible polymers where peroxide residues are preferred over azo-initiator byproducts (e.g., tetramethylsuccinonitrile from AIBN).
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Target: Poly(N-vinylformamide) (PNVF) and functionalized polyacrylates.
Safety & Handling (Critical)
Hazard Class: Organic Peroxide (Type D/E).
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Shock Sensitivity: Pure, dry CMP is shock-sensitive. Always handle as a solution or wet paste whenever possible.
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Thermal Runaway: Do not heat bulk material above 40°C. The decomposition is exothermic and autocatalytic.
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Compatibility: Incompatible with strong reducing agents, transition metal salts (Fe, Cu, Mn accelerate decomposition), and strong bases.
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Disposal: Quench excess peroxide with 10% aqueous Sodium Metabisulfite (Na₂S₂O₅) or Ferrous Sulfate (FeSO₄) before disposal. Verify absence of peroxides using starch-iodide paper.
References
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Jones, K. M., Tomkinson, N. C. O., et al. (2012).[4] "Metal-free dihydroxylation of alkenes using cyclobutane malonoyl peroxide." Journal of Organic Chemistry, 77(2), 921–928.[4] Link
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Griffith, J. C., Tomkinson, N. C. O., et al. (2010).[5] "Alkene Syn Dihydroxylation with Malonoyl Peroxides." Journal of the American Chemical Society, 132(41), 14410–14411. Link
- Masterson, D. S., et al. (2013). "Cyclic Peroxides in Organic Synthesis." Chemical Reviews, 113(12), 8912–8945.
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PubChem Database. (n.d.). "Cyclobutane Malonyl Peroxide - Compound Summary." National Center for Biotechnology Information. Link
Sources
- 1. youtube.com [youtube.com]
- 2. Page loading... [wap.guidechem.com]
- 3. KR20170065613A - Polymer product, method for producing the polymer and use of the polymer - Google Patents [patents.google.com]
- 4. Metal-free dihydroxylation of alkenes using cyclobutane malonoyl peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkene Syn Dihydroxylation with Malonoyl Peroxides [organic-chemistry.org]
